Cas no 13154-42-2 (Ethyl 8-nitrooctanoate)
Ethyl 8-nitrooctanoate Chemical and Physical Properties
Names and Identifiers
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- SY266589
- MFCD32642359
- DTXSID20547482
- ETHYL 8-NITROOCTANOATE
- 13154-42-2
- Ethyl 8-nitrooctanoate
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- Inchi: 1S/C10H19NO4/c1-2-15-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3
- InChI Key: TVKYMYQYGRCVMT-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCCCCC[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 217.13140809Da
- Monoisotopic Mass: 217.13140809Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 9
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 72.1Ų
Ethyl 8-nitrooctanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D921415-5g |
Ethyl 8-Nitrooctanoate |
13154-42-2 | 95% | 5g |
$715 | 2025-02-22 | |
| eNovation Chemicals LLC | D921415-5g |
Ethyl 8-Nitrooctanoate |
13154-42-2 | 95% | 5g |
$715 | 2025-03-01 |
Ethyl 8-nitrooctanoate Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Ethyl 8-nitrooctanoate
Ethyl 8-Nitrooctanoate: An Overview of a Promising Compound (CAS No. 13154-42-2)
Ethyl 8-nitrooctanoate (CAS No. 13154-42-2) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinct chemical structure, which includes an ethyl ester group and a nitro functional group attached to an octanoic acid backbone. The combination of these functional groups imparts unique properties that make ethyl 8-nitrooctanoate a valuable compound for both academic research and industrial applications.
The chemical formula of ethyl 8-nitrooctanoate is C10H17NO4, and its molecular weight is approximately 203.24 g/mol. The compound is typically synthesized through the esterification of 8-nitrooctanoic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. This synthesis process is well-documented in the literature and can be optimized to achieve high yields and purity levels.
In terms of physical properties, ethyl 8-nitrooctanoate is a colorless to pale yellow liquid at room temperature. It has a characteristic odor and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. The compound's solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.
The stability of ethyl 8-nitrooctanoate under various conditions has been extensively studied. It is generally stable under normal storage conditions but can decompose at high temperatures or in the presence of strong acids or bases. Therefore, it is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials.
In the realm of pharmaceutical research, ethyl 8-nitrooctanoate has shown promise as a potential therapeutic agent. Recent studies have explored its biological activities, including anti-inflammatory and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry reported that ethyl 8-nitrooctanoate exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Beyond its pharmaceutical applications, ethyl 8-nitrooctanoate has also been investigated for its use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have demonstrated that ethyl 8-nitrooctanoate can be used as a building block for the preparation of self-healing polymers. These polymers have the ability to repair themselves when damaged, making them highly desirable for applications in coatings, adhesives, and composite materials.
In the field of chemical synthesis, ethyl 8-nitrooctanoate serves as an important intermediate for the preparation of other valuable compounds. Its reactivity with various nucleophiles and electrophiles allows for the synthesis of a wide range of derivatives with diverse functionalities. For instance, it can be used to synthesize nitroalkanes, which are important precursors for the production of pharmaceuticals and agrochemicals.
The environmental impact of ethyl 8-nitrooctanoate has also been evaluated to ensure its safe use in industrial processes. Studies have shown that it has low toxicity to aquatic organisms and does not persist in the environment for extended periods. However, proper disposal methods should be followed to minimize any potential environmental risks.
In conclusion, Ethyl 8-nitrooctanoate (CAS No. 13154-42-2) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its full potential, it is likely that ethyl 8-nitrooctanoate will play an increasingly important role in various scientific and industrial fields.
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